molecular formula C14H17NO3 B8492193 Butyl 7-methoxy-1H-indole-2-carboxylate CAS No. 84638-88-0

Butyl 7-methoxy-1H-indole-2-carboxylate

Cat. No.: B8492193
CAS No.: 84638-88-0
M. Wt: 247.29 g/mol
InChI Key: DWHMVYZEMASAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 7-methoxy-1H-indole-2-carboxylate is an indole derivative featuring a methoxy group at the 7-position and a butyl ester at the 2-position of the indole core. Indole derivatives are critical in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Properties

CAS No.

84638-88-0

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

butyl 7-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C14H17NO3/c1-3-4-8-18-14(16)11-9-10-6-5-7-12(17-2)13(10)15-11/h5-7,9,15H,3-4,8H2,1-2H3

InChI Key

DWHMVYZEMASAOI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Indole Derivatives

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Functional Groups Molecular Formula Key Properties/Applications (Inferred or Reported)
Butyl 7-methoxy-1H-indole-2-carboxylate 7-methoxy, 2-carboxylate Butyl ester, methoxy C₁₄H₁₇NO₃ Likely high hydrophobicity; potential use in drug synthesis or agrochemicals.
Ethyl 5-methoxyindole-2-carboxylate 5-methoxy, 2-carboxylate Ethyl ester, methoxy C₁₂H₁₃NO₃ Used in organic synthesis; shorter ester chain may reduce lipophilicity compared to butyl.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-chloro, 3-methyl, 2-carboxylic acid Carboxylic acid, chloro, methyl C₁₀H₈ClNO₂ Higher polarity due to carboxylic acid; used in R&D (non-medicinal).
7-Methoxy-1H-indole-3-carboxylic acid 7-methoxy, 3-carboxylic acid Carboxylic acid, methoxy C₁₀H₉NO₃ Positional isomerism (carboxyl at C3 vs. C2) alters reactivity and solubility.
Key Observations:
  • Substituent Position Effects: Methoxy at C7 (target compound) vs. C5 (ethyl 5-methoxyindole-2-carboxylate) influences electronic distribution and steric interactions. The 7-position methoxy may enhance steric hindrance near the indole nitrogen, affecting binding in biological systems .
  • Ester Chain Length :
    • Butyl esters (target compound) confer higher lipophilicity than ethyl esters (e.g., ethyl 5-methoxyindole-2-carboxylate), impacting membrane permeability in drug design .
    • Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit greater polarity, limiting bioavailability but enhancing solubility in aqueous environments .

Comparison with Non-Indole Esters

Table 2: Ester-Specific Properties
Compound Name Ester Group Boiling Point (°C) LogP (Predicted) Key Hazards (From SDS)
This compound Butyl Not reported ~3.5 (estimated) Likely flammable (similar to butyl acrylate ); potential skin/eye irritant.
Butyl acetate Butyl 126 1.7 Flammable (H226), skin/eye irritation (H315, H319) .
Butylcarbitol acetate Butyl 246.7 0.5 Low volatility; used in coatings and inks.
Key Observations:
  • Volatility and Safety: Butyl acrylate (a non-indole ester) has a lower boiling point (126°C) and higher flammability compared to butylcarbitol acetate (246.7°C), suggesting that the target indole ester may exhibit intermediate volatility depending on its aromatic structure . All butyl esters share risks of flammability and irritation, necessitating similar safety protocols (e.g., grounding equipment to prevent static discharge ).

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